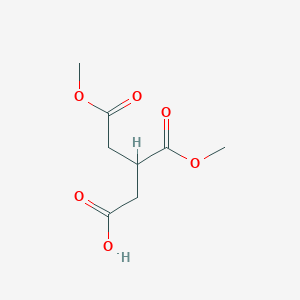

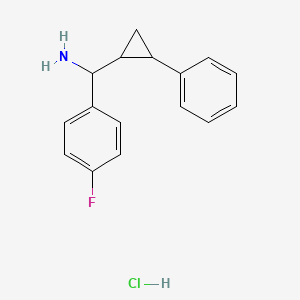

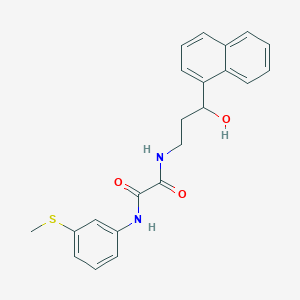

![molecular formula C24H22N4O5S B2517806 methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate CAS No. 860651-21-4](/img/structure/B2517806.png)

methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate, is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as nitro-substituted aromatic rings, piperazine derivatives, and benzothiazole moieties, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from substituted piperazines. For instance, compound was prepared from 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl) piperazine , and further derivatization led to a series of arylamide and arylsulphonamide derivatives with potential anti-HIV activity . Another synthesis approach for a piperazine derivative, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, utilized amination of 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility of piperazine as a scaffold for generating biologically active compounds.

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of interactions that can influence their biological activity. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by hydrogen bonds, while in the isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, molecules form chains of edge-fused rings also through hydrogen bonding . These structural features are crucial for the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, aminations, and amide bond formations. The presence of nitro groups and other electron-withdrawing groups in the molecules suggests that they could undergo further chemical transformations, such as reduction of the nitro group or nucleophilic attack at the carbon adjacent to the nitro group. These reactions can be exploited to further modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of nitro groups, aromatic rings, and piperazine units suggests that these compounds are likely to have significant polar character, which can affect their solubility and permeability across biological membranes. The hydrogen bonding potential, as seen in the related compounds, can also influence their solubility and crystalline structure . The electronic structure, particularly the presence of polarized molecular-electronic structures, can impact the reactivity and interactions with biological targets . Quantitative structure-activity relationship (QSAR) studies on similar benzothiazole-derived substituted piperazine derivatives have been conducted to understand the relationship between structure and biological activity .

科学的研究の応用

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been utilized to create hybrid molecules derived from norfloxacin, including those containing 1,3-thiazole moieties. These compounds exhibit significant antimicrobial activities, and one derivative showed notable antiurease activity (Menteşe et al., 2013).

Anti-Inflammatory Activity of Bis-Thiazole Derivatives

A series of bis-thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Some compounds demonstrated significant in-vitro anti-inflammatory effects, as well as moderate effectiveness in in-vivo studies (Ahmed et al., 2017).

QSAR of Benzothiazoles Derived Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles derived piperazine derivatives were conducted to understand the relationship between chemical structure and biological activity. This research helps in designing compounds with optimized properties (Al-Masoudi et al., 2011).

Antimicrobial and Antiviral Activities

Compounds synthesized from derivatives similar to the query molecule have been found to possess potent antimicrobial and antiviral activities. Such studies highlight the potential of these compounds in developing new treatments for infections and diseases (Dinakaran et al., 2008).

特性

IUPAC Name |

methyl 3-nitro-4-[4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-2-yl]piperazin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c1-33-23(30)18-10-11-19(20(16-18)28(31)32)26-12-14-27(15-13-26)24-25-22(29)21(34-24)9-5-8-17-6-3-2-4-7-17/h2-11,16H,12-15H2,1H3/b8-5+,21-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEGFLHLUKAZFD-IITPSFRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC=CC4=CC=CC=C4)S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C/C=C/C4=CC=CC=C4)/S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

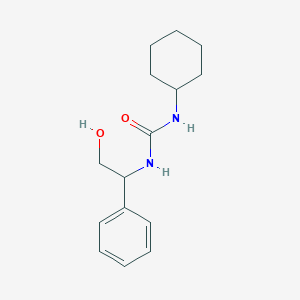

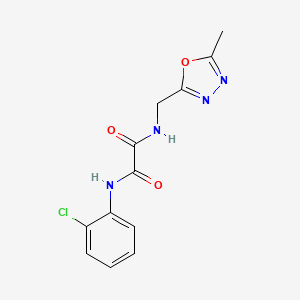

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)

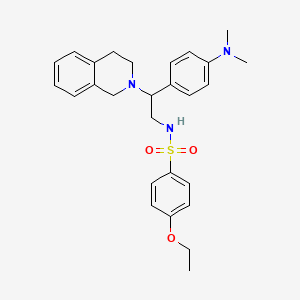

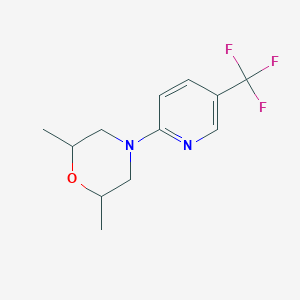

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)

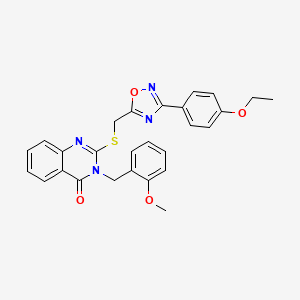

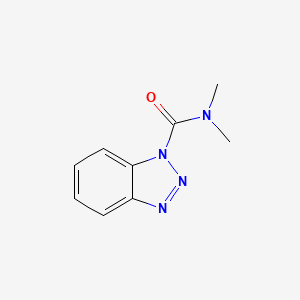

![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)

![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)